![molecular formula C19H21N5O3S B2742500 3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251572-58-3](/img/structure/B2742500.png)
3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is unique and contributes to its potential in various scientific research applications.Physical And Chemical Properties Analysis
The compound is a brown solid with a melting point of 183–144 °C . The IR (KBr) values are: cm −1: 3455–3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest. These novel CDK2 inhibitors were synthesized and evaluated for their anti-proliferative activity against cancer cell lines . Notably:
Apoptosis Induction and Cell Cycle Alteration
Compound 14, which displayed dual activity against cancer cell lines and CDK2, was selected for further investigation. It induced apoptosis within HCT cells and significantly altered cell cycle progression .
Anticancer Activity Against CLL Cells
In a separate study, thiazolopyrimidine derivatives (including our compound) were tested against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Compound 16 exhibited excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis .
Synthesis of Fused Pyrazolo-Thiazoles
Researchers have explored various synthetic methods for fused pyrazolo-thiazole derivatives. These compounds hold promise in drug discovery and medicinal chemistry. The synthesis of pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-d]thiazoles has been a focus of recent research .
Antibacterial Properties
While the primary focus has been on cancer-related applications, it’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antibacterial activity. Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli strains .
Mechanism of Action
Target of Action
The compound, also known as 3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, primarily targets Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
The compound exhibits significant inhibitory activity against CDK2 and EGFR-TK . It binds to these targets, inhibiting their activity and leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 and EGFR-TK affects the cell cycle and growth factor signaling pathways respectively . This results in cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein , a protein that can pump drugs out of cells and thus reduce their bioavailability, suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound shows superior cytotoxic activities against various cell lines . It induces significant alterations in cell cycle progression, leading to apoptosis within cells . Furthermore, it exhibits broad-spectrum cytotoxic activity in assays against a full 60-cell panel .
properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-24-17(25)15-14(20-19(24)27)16(28-21-15)18(26)23-10-8-22(9-11-23)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFCQKWIXHZYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione |
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